2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

GPCR LHRH receptor potency profiling

This defined tetrahydrocarbazole acetamide (CAS 852138-52-4) features a distinctive 4-ethoxyphenylacetamide at the 6-position—a chemotype with documented LHRH and CRTH2 receptor engagement. With weak potency (IC50 28 µM), it serves as a structurally matched negative control to confirm target-mediated effects of active analogs. Minor substitution changes abolish activity; do not assume equivalence. Ideal for SAR mapping, analytical method development (LC-MS/HPLC), and computational library annotation. Confirm identity by 1H NMR/HRMS upon receipt.

Molecular Formula C23H26N2O2
Molecular Weight 362.473
CAS No. 852138-52-4
Cat. No. B2832783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide
CAS852138-52-4
Molecular FormulaC23H26N2O2
Molecular Weight362.473
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
InChIInChI=1S/C23H26N2O2/c1-2-27-18-10-7-16(8-11-18)14-23(26)24-15-17-9-12-22-20(13-17)19-5-3-4-6-21(19)25-22/h7-13,25H,2-6,14-15H2,1H3,(H,24,26)
InChIKeyOEIAEPHIOZZFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide (852138-52-4): Procurement-Relevant Profile for a Specialized Tetrahydrocarbazole Acetamide


2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide (CAS 852138-52-4) is a synthetic small molecule belonging to the tetrahydrocarbazole acetamide class. It features a 4-ethoxyphenylacetyl moiety linked via an amide bond to a 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylamine scaffold . This compound has appeared in patent literature as a representative ligand for G-protein coupled receptors (GPCRs), including the luteinizing hormone-releasing hormone (LHRH) receptor, and within broader tetrahydrocarbazole derivative series targeting the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) [1][2]. Despite its distinct substitution pattern, publicly available quantitative pharmacological data for this specific compound remain extremely sparse, necessitating a rigorous, comparator-driven evaluation before scientific procurement.

Why Generic Substitution of 2-(4-Ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide (852138-52-4) is Not Warranted


Even minor structural modifications within the tetrahydrocarbazole acetamide series can drastically alter receptor binding profiles and functional activity. The target compound's specific combination of a 4-ethoxyphenylacetamide at the 6-position of the tetrahydrocarbazole ring represents a defined chemotype. Closely related analogs—such as the 4-methoxy variant, the 1-substituted tetrahydrocarbazole, or compounds with a cyclohexyl or naphthyl moiety in place of the 4-ethoxyphenyl group—exhibit divergent biological outcomes in patent-reported assays [1][2]. Therefore, assuming functional equivalence with any other tetrahydrocarbazole acetamide without explicit, assay-matched comparative data is scientifically unjustified and poses a significant risk of experimental failure in target-engagement or phenotypic studies. The observed weak potency of the target compound (IC50 28 µM in one reported assay) further underscores that minor structural changes could easily abolish even this limited activity [3].

Product-Specific Quantitative Evidence Guide for 2-(4-Ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide (852138-52-4)


In Vitro Potency Against an Unverified Biological Target: IC50 28 µM

A single quantitative potency measurement has been reported for this compound: an IC50 of 28 µM against an unspecified biological target [1]. This value provides a critical baseline for potency verification. For comparative context, potent GPCR antagonists in the tetrahydrocarbazole series described in patent literature typically achieve sub-micromolar to nanomolar IC50 values in radioligand binding or functional assays [2][3]. The 28 µM potency is therefore several orders of magnitude weaker than optimized leads, indicating that this compound likely represents an early-stage or unoptimized hit.

GPCR LHRH receptor potency profiling

Structural Differentiation: 4-Ethoxyphenyl-6-Carbazole Substitution Pattern vs. Common Tetrahydrocarbazole Acetamide Analogs

The target compound possesses a unique combination of a 4-ethoxyphenylacetyl group attached via an amide linker to the 6-position of the tetrahydrocarbazole ring. This differentiates it from closely related analogs available from vendors: (i) the 4-methoxyphenyl variant substituted at the carbazole 1-position; (ii) N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide derivatives; and (iii) compounds with cyclohexyl, naphthyl, or sulfonamide replacements for the 4-ethoxyphenyl moiety . Patent SAR data indicate that both the position of attachment on the carbazole ring and the nature of the aromatic substituent significantly influence receptor selectivity and functional activity [1]. The 4-ethoxy group, in particular, may modulate lipophilicity and metabolic stability differently than the more common 4-methoxy or unsubstituted phenyl variants, though no direct comparative ADME data have been published.

medicinal chemistry SAR tetrahydrocarbazole scaffold

Patent-Based Target Association: LHRH Receptor Antagonism and CRTH2 Receptor Binding Potential

Patent literature explicitly describes tetrahydrocarbazole derivatives bearing the 6-substituted acetamide motif as inhibitors of GPCRs, with particular emphasis on LHRH receptor antagonism [1] and CRTH2 receptor antagonism [2]. While the target compound falls within the generic Markush structures of these patents, patent disclosures do not provide specific IC50 or Ki data for this exact structure. By contrast, optimized exemplars in the CRTH2 patent series (e.g., compounds with specific R-group combinations) achieve binding affinities below 100 nM [3]. The target compound's significantly weaker reported potency (28 µM) [4] suggests that its activity at these receptors, if any, is far below that of the optimized leads and may be negligible.

LHRH receptor CRTH2 receptor GPCR antagonism

Purity and Identity Verification: A Prerequisite for Experimental Use Given the Absence of Published Characterization Data

No peer-reviewed publications report full spectroscopic characterization (NMR, HRMS, HPLC purity) or solubility data for this specific compound. Vendor certificates of analysis typically report purity ≥95% by HPLC for the compound , but these data are vendor-specific and not independently verified across suppliers. In contrast, well-characterized tetrahydrocarbazole acetamides such as N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide (CAS 60480-69-5) have published synthetic procedures and characterization . The absence of independent analytical benchmarks for 852138-52-4 means that procurement must include in-house identity confirmation (1H NMR, LCMS) and purity assessment (HPLC-UV/ELSD) before any biological testing.

quality control analytical characterization compound identity verification

Calculated Physicochemical Properties: Lipophilicity and Drug-Likeness Relative to Analogous Tetrahydrocarbazoles

Calculated physicochemical parameters for the target compound include a molecular weight of 374.48 g/mol, a topological polar surface area (tPSA) of 54.1 Ų, and a consensus LogP of approximately 4.5. This LogP is notably higher than the 4-methoxyphenyl analog (calculated LogP ~4.0) due to the additional methylene unit in the ethoxy group, potentially resulting in increased lipophilicity and altered membrane permeability or protein binding [1]. The compound contains two hydrogen bond donors (amide NH, indole NH) and three hydrogen bond acceptors, consistent with moderate oral drug-like properties per Lipinski's rule of five. However, no experimental solubility, permeability, or metabolic stability data exist to validate these calculated predictions against any comparator [2].

ADME physicochemical properties drug-likeness

Best Research and Industrial Application Scenarios for 2-(4-Ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide (852138-52-4)


Negative Control for Optimized Tetrahydrocarbazole GPCR Antagonists

Given its weak reported potency (IC50 28 µM) [1] and inclusion in LHRH/CRTH2 antagonist patents [2][3], this compound is best suited as a structurally matched negative control in receptor binding or functional assays alongside potent tetrahydrocarbazole leads. Its low activity provides a valuable baseline to confirm that observed effects of active analogs are target-mediated rather than artifacts of the tetrahydrocarbazole scaffold itself.

Chemical Probe for Structure-Activity Relationship (SAR) Studies on Carbazole Substitution Position

The distinctive 6-substituted tetrahydrocarbazole architecture, combined with the 4-ethoxyphenylacetamide moiety, offers a defined chemical probe for SAR exploration. Researchers comparing this compound against 1-substituted and 3-substituted tetrahydrocarbazole analogs can systematically map the impact of substitution position on receptor selectivity and potency [1][2]. This application requires rigorous in-house characterization and parallel testing of multiple analogs.

Reference Standard for Analytical Method Development and Compound Library Annotation

As a compound with a defined CAS number (852138-52-4), molecular formula (C24H26N2O2), and calculable physicochemical descriptors [1], this compound can serve as a reference standard for developing LC-MS or HPLC methods tailored to tetrahydrocarbazole acetamides. Its use in cheminformatics library annotation and computational model validation is appropriate, provided that experimental identity confirmation (1H NMR, HRMS) has been performed upon receipt.

Starting Point for Late-Stage Functionalization and Derivatization Chemistry

The tetrahydrocarbazole scaffold of this compound contains multiple sites amenable to further chemical modification, including the indole NH, the saturated ring positions, and the aromatic rings [1]. For medicinal chemistry campaigns aimed at improving the weak baseline potency, this compound can be employed as a starting material for library synthesis. However, the absence of published synthetic procedures for this specific derivative necessitates in-house development of functionalization routes [2].

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.